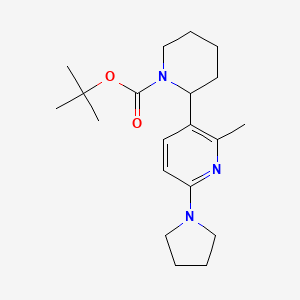

tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Description

This compound is a pyridine-piperidine hybrid with a tert-butyl carbamate protecting group and a pyrrolidine substituent. Its structure combines a piperidine ring linked to a pyridine moiety at the 3-position, with a 2-methyl group and a pyrrolidin-1-yl substituent at the 6-position of the pyridine. Such derivatives are often intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or neuroactive agents, due to their ability to modulate steric and electronic properties .

Properties

Molecular Formula |

C20H31N3O2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

tert-butyl 2-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C20H31N3O2/c1-15-16(10-11-18(21-15)22-12-7-8-13-22)17-9-5-6-14-23(17)19(24)25-20(2,3)4/h10-11,17H,5-9,12-14H2,1-4H3 |

InChI Key |

LHJLJAJXTWLTTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCC2)C3CCCCN3C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic synthesisFor instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds between the pyridine and piperidine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or solubility .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential pharmacological properties, particularly in cancer therapy and immunomodulation. Its structural similarity to known inhibitors suggests that it may interact with critical biological targets involved in cancer progression and immune response modulation.

a. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro assays indicate that it can induce apoptosis in various cancer cell lines. For example:

- A related derivative showed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin.

b. Immunomodulatory Effects

Research indicates that compounds with similar structures can enhance immune responses. Specifically, studies have shown that this compound can activate mouse splenocytes against tumor cells through inhibition of the PD-1/PD-L1 pathway. This suggests its potential as an immunotherapeutic agent with effective concentrations as low as 100 nM.

Neuropharmacology

The compound's piperidine structure allows for interaction with neurotransmitter systems, potentially influencing cognitive functions and behaviors. Its application in neuropharmacology is under investigation, focusing on its effects on neurotransmitter receptors.

Synthetic Applications

Due to its complex structure, tert-butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of other biologically active compounds. The synthetic routes often involve multi-step organic reactions tailored to optimize yields while maintaining structural integrity.

Case Study 1: PD-L1 Inhibition

A PhD dissertation explored the biological activity of several piperidine derivatives, including this compound. The study utilized rescue assays involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results revealed dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations, consistent with findings from other studies on similar piperidine compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridine derivatives documented in catalogs and synthetic studies. Key comparisons include:

Substituent Variations on the Pyridine Ring

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():

- 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine ():

Piperidine/Pyrrolidine Core Modifications

- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (): Features a fluoropyridine ring and a benzyl-pyrrolidine ester, which may alter bioavailability and metabolic stability compared to the non-fluorinated, tert-butyl-protected piperidine in the target compound .

Data Table: Structural and Physical Properties

Research Findings and Functional Implications

- Synthetic Accessibility : The target compound’s tert-butyl carbamate group facilitates deprotection under mild acidic conditions, similar to derivatives in that use tert-butyl groups for stepwise synthesis .

Notes on Limitations and Further Research

- Limited experimental data (e.g., solubility, LogP) are available for the target compound, necessitating computational modeling or empirical studies.

- Direct pharmacological comparisons are absent in the provided evidence; future work should evaluate binding affinities or enzymatic inhibition profiles.

Biological Activity

tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and a pyridine moiety, suggest diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is , with a molecular weight of approximately 302.41 g/mol. The presence of a tert-butyl ester functional group enhances its solubility and reactivity, making it an attractive candidate for drug development .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, potentially modulating their activity and leading to various biological effects. Research techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions, which are crucial for understanding its pharmacological profiles .

Biological Activity and Therapeutic Potential

Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects. For instance, compounds with structural similarities have shown activity against various pathogens, indicating that tert-butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate could potentially be developed into antimicrobial agents .

Analgesic Effects : Some related compounds have been investigated for their analgesic properties. The presence of the pyrrolidine ring may contribute to such activities, suggesting that this compound could also possess pain-relieving effects .

Neuroprotective Activity : The interaction of the compound with neuroreceptors indicates potential neuroprotective properties. Studies on similar piperidine derivatives have highlighted their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several structurally similar compounds exhibit distinct biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| tert-butyl N-[3-(pyrrolidin-1-yloxy)propionamide] | Contains a pyrrolidine ring | Potential analgesic properties | Unique amidic structure |

| tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate | Chlorinated pyridine derivative | Antimicrobial activity | Halogen substitution enhances reactivity |

| tert-butyl 3-pyridazinone | Contains a pyridazine ring | Antimicrobial effects | Different heterocyclic ring structure |

This table illustrates how variations in chemical structure can influence biological activity. Further studies are necessary to elucidate how specific modifications affect the pharmacological profiles of these compounds .

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on this compound. For example, a study demonstrated that specific modifications to the piperidine or pyridine moieties significantly altered the binding affinity to target receptors, enhancing therapeutic efficacy in preclinical models .

Another case involved the exploration of its antimicrobial properties against Mycobacterium tuberculosis, where derivatives showed promising minimum inhibitory concentrations (MIC), indicating potential as a lead compound for tuberculosis treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.